molecular formula C35H57N15O9 B12430512 H-His-His-Ala-Ser-Pro-Arg-Lys-OH

H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Cat. No.: B12430512
M. Wt: 831.9 g/mol
InChI Key: MSJILSSAIKNNOL-YJJSATQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-His-Ala-Ser-Pro-Arg-Lys-OH is a peptide composed of eight amino acids: histidine, histidine, alanine, serine, proline, arginine, and lysine This peptide sequence is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-His-Ala-Ser-Pro-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, serine, alanine, histidine, histidine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, ensuring the production of high-purity peptides suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

H-His-His-Ala-Ser-Pro-Arg-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues may result in the formation of histidine derivatives, while substitution reactions can yield peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-His-His-Ala-Ser-Pro-Arg-Lys-OH has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-His-His-Ala-Ser-Pro-Arg-Lys-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • H-His-His-Gly-Val-Val-Glu-Val-Asp-Ala-Ala-Val-Thr-Pro-Glu-Glu-Arg-His-Leu-Ser-Lys-OH
  • H-His-His-Ala-Ser-Pro-Arg-Lys-NH2

Uniqueness

H-His-His-Ala-Ser-Pro-Arg-Lys-OH is unique due to its specific amino acid sequence, which imparts distinct properties and potential applications. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C35H57N15O9

Molecular Weight

831.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H57N15O9/c1-19(45-31(55)25(13-21-15-41-18-44-21)48-29(53)22(37)12-20-14-40-17-43-20)28(52)49-26(16-51)33(57)50-11-5-8-27(50)32(56)46-23(7-4-10-42-35(38)39)30(54)47-24(34(58)59)6-2-3-9-36/h14-15,17-19,22-27,51H,2-13,16,36-37H2,1H3,(H,40,43)(H,41,44)(H,45,55)(H,46,56)(H,47,54)(H,48,53)(H,49,52)(H,58,59)(H4,38,39,42)/t19-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

MSJILSSAIKNNOL-YJJSATQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

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